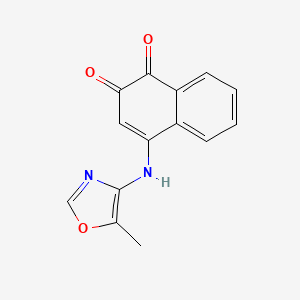

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione is a synthetic naphthoquinone derivative featuring a 1,2-dione core substituted with a 5-methyloxazol-4-ylamino group. The compound’s structure combines the redox-active naphthalene-1,2-dione moiety with a heterocyclic oxazole ring, which may confer unique electronic and steric properties. Its synthesis likely involves coupling reactions similar to those described for related compounds, such as nucleophilic substitution or condensation with activated oxazole precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione typically involves the reaction of 4-amino-1,2-naphthoquinone with 5-methyloxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The quinone moiety can be oxidized to form different derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological activities .

Scientific Research Applications

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antitumor properties.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione involves its interaction with cellular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

The following analysis compares 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione with structurally and functionally related naphthalene-1,2-dione derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Bulky substituents (e.g., adamantane) enhance crystallinity and hydrogen bonding, suggesting that the methyloxazole group could influence solubility and packing .

Key Observations :

- The target compound’s oxazole-amino group may avoid the inactivity seen in phenylamino derivatives, as oxazole’s electron-withdrawing effects could stabilize the 1,2-dione moiety for enzyme interaction .

Physicochemical Properties

Key Observations :

- The methyloxazole group may enhance solubility compared to adamantane derivatives while maintaining crystallinity due to rigidity .

Biological Activity

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione, also known as NSC673786, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₀N₂O₃

- CAS Number : 88594-83-6

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein interactions and pathways involved in cancer progression. It has been shown to interfere with the c-Myc/Max dimerization, a critical process in cellular proliferation and oncogenesis.

Anticancer Properties

- Inhibition of c-Myc/Max Dimerization : This compound has been identified as a potent inhibitor of the c-Myc/Max dimerization with an IC50 value in the micromolar range. This inhibition is crucial as c-Myc is a well-known oncogene involved in various cancers .

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to G0/G1 phase arrest in cancer cell lines, indicating its potential to halt tumor growth .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The results showed significant cell viability reduction at higher concentrations, suggesting a dose-dependent response.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| c-Myc Inhibition | IC50 = 146 μM | |

| Cell Cycle Arrest | Induces G0/G1 phase arrest | |

| Cytotoxicity | Significant reduction in cell viability |

Case Study: In Vitro Analysis

In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7), it was found that treatment led to:

- A decrease in proliferation rates.

- Induction of apoptosis as evidenced by increased caspase activity.

Properties

Molecular Formula |

C14H10N2O3 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

4-[(5-methyl-1,3-oxazol-4-yl)amino]naphthalene-1,2-dione |

InChI |

InChI=1S/C14H10N2O3/c1-8-14(15-7-19-8)16-11-6-12(17)13(18)10-5-3-2-4-9(10)11/h2-7,16H,1H3 |

InChI Key |

GCIMQWZRMAJZMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CO1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.